molecular formula C19H20ClNO3 B6722088 N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide

N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide

Cat. No.: B6722088
M. Wt: 345.8 g/mol
InChI Key: BODRWPQLRNPWGS-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a chlorinated phenyl group, a phenylmethyl group, and a dioxane ring attached to an acetamide moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c20-16-9-7-15(8-10-16)19(14-5-2-1-3-6-14)21-17(22)13-18-23-11-4-12-24-18/h1-3,5-10,18-19H,4,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODRWPQLRNPWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CC(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with an appropriate aldehyde or ketone.

    Attachment of the Acetamide Group: The acetamide moiety is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Chlorophenyl and Phenylmethyl Groups: These groups are typically introduced through Friedel-Crafts alkylation reactions, using chlorobenzene and benzyl chloride as starting materials, in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium amide (NaNH₂) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: Its biological activity can be explored in various assays to determine its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Chemical Biology: It can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The exact mechanism of action of N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The chlorophenyl and phenylmethyl groups could facilitate binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-bromophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-[(4-fluorophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide: Fluorine substitution.

    N-[(4-methylphenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide: Methyl substitution.

Uniqueness

The presence of the chlorine atom in N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3-dioxan-2-yl)acetamide may confer unique electronic and steric properties, influencing its reactivity and binding affinity compared to its analogs. This can result in distinct biological activities and potential therapeutic applications.

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